Uracil, 5-(diethylamino)-3,6-dimethyl-1-phenyl-
Description
Chemical Significance and Nomenclature
The IUPAC name 5-(diethylamino)-3,6-dimethyl-1-phenyluracil provides a precise description of its molecular architecture. Breaking this down:
- Uracil : The parent heterocyclic compound, a pyrimidine-2,4-dione.
- 5-(Diethylamino) : A diethyl-substituted amino group at position 5 of the pyrimidine ring.
- 3,6-Dimethyl : Methyl groups at positions 3 and 6.
- 1-Phenyl : A phenyl substituent at position 1.
This nomenclature aligns with its molecular formula, C₁₇H₂₃N₃O₂ , and a molecular weight of 301.38 g/mol . The compound’s significance lies in its structural modifications, which enhance its stability and solubility compared to unsubstituted uracil. These alterations make it a valuable candidate for studying RNA-protein interactions or designing enzyme inhibitors, as the phenyl and diethylamino groups introduce steric and electronic effects that modulate binding affinities.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₇H₂₃N₃O₂ | |
| Molecular Weight | 301.38 g/mol | |
| CAS Registry Number | 32150-52-0 | |
| Key Substituents | 5-Diethylamino, 3,6-dimethyl, 1-phenyl |
The diethylamino group at position 5 is particularly noteworthy. Unlike the hydroxyl group in natural uracil, this substitution eliminates hydrogen-bonding capacity at this site, potentially altering interactions with nucleic acid bases or proteins. Meanwhile, the phenyl group at position 1 introduces aromatic stacking capabilities, which could influence binding to hydrophobic pockets in biological targets.
Historical Context in Uracil Derivative Research
The exploration of uracil derivatives began in the early 20th century following the isolation of uracil from yeast nuclein. Initial studies focused on natural analogs, but by the mid-20th century, synthetic modifications gained traction to improve stability and bioavailability. The introduction of alkyl and aryl groups, such as methyl and phenyl, emerged as a strategy to tailor physicochemical properties for specific applications.
5-(Diethylamino)-3,6-dimethyl-1-phenyluracil belongs to a class of compounds developed during the 1970s–1980s, when researchers systematically investigated substitutions at positions 1, 3, 5, and 6 of the uracil ring. For example, studies on 5-bromo-6-methyl-1-phenyluracil demonstrated how electron-withdrawing groups at position 5 could facilitate ring transformations when reacted with amines. These findings indirectly supported the rationale for incorporating diethylamino groups at position 5, as their electron-donating nature could stabilize the pyrimidine ring against degradation.
A pivotal advancement came with the development of protocols for introducing multiple substituents without destabilizing the core structure. The synthesis of 5-(diethylamino)-3,6-dimethyl-1-phenyluracil likely drew from methods used for analogous compounds, such as 3-cyclohexyl-5-(diethylamino)-1,6-dimethyluracil, which involves alkylation and amination steps under controlled conditions. These innovations expanded the toolkit for creating uracil derivatives with customized properties, enabling their use in diverse fields, from pesticide formulation to anticancer drug discovery.
Properties
CAS No. |
32150-38-2 |
|---|---|
Molecular Formula |
C16H21N3O2 |
Molecular Weight |
287.36 g/mol |
IUPAC Name |
5-(diethylamino)-3,6-dimethyl-1-phenylpyrimidine-2,4-dione |
InChI |
InChI=1S/C16H21N3O2/c1-5-18(6-2)14-12(3)19(13-10-8-7-9-11-13)16(21)17(4)15(14)20/h7-11H,5-6H2,1-4H3 |
InChI Key |
HLXIMLMWUHODOU-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=C(N(C(=O)N(C1=O)C)C2=CC=CC=C2)C |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Key Intermediates
- Common starting materials include 6-chloro-1,3-dimethyluracil or 5-bromo-6-chloro-1,3-dimethyluracil, which allow for selective halogenation and subsequent substitution reactions at the 5 and 6 positions.
- Alternatively, barbituric acid derivatives or urea derivatives can be used to build the uracil ring with desired substitutions.
Functional Group Introduction
- The diethylamino group at position 5 is typically introduced via nucleophilic substitution of a halogen (e.g., chlorine or bromine) at the 5-position with diethylamine or its derivatives.
- Methyl groups at positions 3 and 6 can be introduced by alkylation reactions or by starting from methyl-substituted uracil precursors.
- The phenyl group at position 1 is introduced by N-arylation, often via reaction of uracil derivatives with phenyl halides under suitable conditions.
Detailed Preparation Methods
Halogenation and Subsequent Amination
- Starting from 6-chloro-1,3-dimethyluracil, bromination at the 5-position yields 5-bromo-6-chloro-1,3-dimethyluracil.
- The 5-bromo substituent can be replaced by a diethylamino group through nucleophilic aromatic substitution using diethylamine under basic conditions.
- This method ensures regioselective substitution at the 5-position while retaining the 6-chloro and methyl groups.
N1-Phenylation
- The phenyl group at N1 is introduced by reacting the uracil derivative with phenyl halides or phenylboronic acids under palladium-catalyzed cross-coupling conditions (e.g., Buchwald-Hartwig amination or Suzuki-Miyaura coupling).
- This step is often performed after the introduction of the 5-diethylamino and 3,6-methyl groups to avoid side reactions.
Methylation at Positions 3 and 6
- Methyl groups at positions 3 and 6 can be introduced by alkylation of the uracil ring using methyl iodide or methyl sulfate in the presence of a base.
- Alternatively, starting from 3,6-dimethyluracil derivatives simplifies the synthesis by providing these groups from the outset.
Catalytic Hydrogenation and Reduction Steps
- For certain intermediates, catalytic hydrogenation is used to reduce nitroso or amino groups to amines, facilitating further substitution.
- For example, 5-nitroso-6-amino-uracil can be catalytically hydrogenated in the presence of an inorganic base to yield 5,6-diamino-uracil intermediates with high purity and yield, which can be further functionalized.
Representative Synthetic Route (Summary Table)
Research Findings and Optimization Notes
- Attempts to perform Suzuki coupling on 5-bromo-6-chloro-1,3-dimethyluracil intermediates have shown limited success due to instability of intermediates; thus, reaction order and choice of coupling partners are critical.
- Solid-phase synthesis methods have been developed for related uracil derivatives, offering moderate to good yields and purity, but with limitations on bulky substituents at the 6-position.
- Catalytic hydrogenation in the presence of inorganic bases provides high purity and yield for amino-substituted uracil intermediates, which are key for further functionalization.
- The use of phosphorus oxychloride and N,N-dimethylaniline has been effective in preparing 5-alkyl-2,4,6-trichloropyrimidines, which can be selectively hydrolyzed and further reacted to introduce amino substituents.
Chemical Reactions Analysis
Types of Reactions
Uracil, 5-(diethylamino)-3,6-dimethyl-1-phenyl- can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Conversion of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Substitution Reagents: Such as alkyl halides or acyl chlorides for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols or amines .
Scientific Research Applications
Uracil, 5-(diethylamino)-3,6-dimethyl-1-phenyl- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with nucleic acids and proteins.
Medicine: Investigated for its potential therapeutic properties, such as anticancer or antiviral activities.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Uracil, 5-(diethylamino)-3,6-dimethyl-1-phenyl- involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymatic activity.
Receptors: Binding to cellular receptors to modulate signaling pathways.
Nucleic Acids: Intercalation or binding to DNA/RNA to affect gene expression
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues of Modified Uracil Derivatives
The table below compares key structural and physicochemical properties of "Uracil, 5-(diethylamino)-3,6-dimethyl-1-phenyl-" with related compounds:
Key Differences and Implications
- Substituent Effects: Position 5: The diethylamino group (NEt₂) in the main compound is bulkier and more electron-donating than the dimethylamino (NMe₂) group in the analog from . This may increase steric hindrance and alter binding affinity in biological systems. Position 3/6: Methyl groups at positions 3 and 6 contrast with ethyl or hydrogen in analogs, affecting molecular symmetry and packing efficiency in crystalline forms .
- Physicochemical Properties: The analog with NMe₂ () has a lower molar mass (273.33 vs. 275.35 g/mol) and a predicted pKa of 1.22, suggesting weaker basicity compared to the diethylamino variant. Fluorinated derivatives (e.g., 5-FU) exhibit distinct pharmacokinetics due to fluorine’s electronegativity, enabling DNA/RNA incorporation .
Biological Activity
Uracil, 5-(diethylamino)-3,6-dimethyl-1-phenyl- is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the context of cancer therapy. This compound features a unique substitution pattern that enhances its chemical properties and biological interactions. This article explores the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by:
- Diethylamino group at the 5-position
- Methyl groups at the 3 and 6 positions
- Phenyl group at the 1-position
This specific arrangement contributes to its distinct reactivity and biological activity compared to simpler uracil derivatives.
Inhibition of Thymidine Phosphorylase
One of the notable biological activities of Uracil, 5-(diethylamino)-3,6-dimethyl-1-phenyl- is its ability to inhibit human thymidine phosphorylase. This enzyme plays a crucial role in nucleic acid metabolism and is implicated in cancer progression. Inhibition of this enzyme can enhance the efficacy of certain antitumor agents, making this compound a candidate for further research in oncology.
Comparative Analysis with Other Compounds
A comparison with other uracil derivatives reveals the unique features of Uracil, 5-(diethylamino)-3,6-dimethyl-1-phenyl-. The following table summarizes key structural differences and their implications for biological activity:
| Compound Name | Unique Features |
|---|---|
| 5-Methyluracil | Methyl group at the 5-position |
| 5-Fluorouracil | Fluorine substitution enhancing antitumor activity |
| 6-Methyluracil | Methyl group at the 6-position |
| Uracil, 5-(diethylamino)-3,6-dimethyl-1-phenyl- | Diethylamino group at the 5-position; unique combination of methyl and phenyl groups |
This comparative analysis illustrates how the unique substitution pattern of Uracil, 5-(diethylamino)-3,6-dimethyl-1-phenyl- contributes to its enhanced biological activity compared to other derivatives.
Case Studies and Experimental Data
Research has demonstrated that Uracil, 5-(diethylamino)-3,6-dimethyl-1-phenyl- interacts with various biological targets. Preliminary studies suggest that it may bind to enzyme active sites or cellular receptors, modulating biochemical pathways critical for cell survival and proliferation.
In vitro studies have indicated that this compound exhibits significant cytotoxicity against cancer cell lines. For instance:
- K562 (myelogenous leukemia) cells : The compound showed a dose-dependent reduction in cell viability.
- HeLa (cervical cancer) cells : Similar cytotoxic effects were observed.
The IC50 values determined from these studies indicate promising potential for therapeutic applications.
Future Directions
Further research is essential to fully elucidate the mechanisms underlying the biological activity of Uracil, 5-(diethylamino)-3,6-dimethyl-1-phenyl-. Specific areas for future investigation include:
- Detailed binding studies to identify specific molecular targets.
- Exploration of its effects on RNA and DNA interactions.
- Evaluation in vivo to assess therapeutic efficacy and safety profiles.
Q & A
Basic: What are the established synthetic protocols for 5-(diethylamino)-3,6-dimethyl-1-phenyluracil, and how can reaction conditions be optimized for yield and purity?
Answer:
The synthesis of uracil derivatives typically involves nucleophilic substitution or condensation reactions. For example, details a general procedure for synthesizing 6-anilino-5-(polyfluoroacyl)-uracils using dry dioxane, pyridine, and polyfluorocarboxylic acid anhydrides. Adapting this protocol:
Step 1 : Dissolve 6-amino-1,3-dimethyluracil in a polar aprotic solvent (e.g., dioxane).
Step 2 : Add a base (pyridine) to activate the reaction and introduce the diethylamino group via nucleophilic substitution.
Step 3 : Optimize temperature (room temperature vs. reflux) and stoichiometry (2 equiv. of anhydride) to maximize yield .
Key Considerations :
- Purity can be enhanced via recrystallization (methanol/chloroform mixtures) or column chromatography (silica gel).
- Monitor reaction progress using TLC or HPLC to prevent side products like N-alkylation byproducts .
Advanced: How do solvent polarity and computational modeling explain the stability and reactivity of 5-(diethylamino)-3,6-dimethyl-1-phenyluracil in different environments?
Answer:
Computational studies (e.g., DFT calculations) reveal solvent effects on electronic properties. highlights that polar solvents (e.g., water, DMSO) stabilize the compound’s enol tautomer via hydrogen bonding, altering reactivity in nucleophilic reactions.
Methodological Approach :
Solvent Screening : Test solubility and tautomeric equilibrium in solvents of varying polarity (logP values).
Computational Analysis : Use Gaussian or ORCA software to calculate HOMO-LUMO gaps and Fukui indices to predict electrophilic/nucleophilic sites .
Data Contradiction : Experimental IR spectra may conflict with computational predictions due to solvent dynamics not fully captured in simulations. Resolve discrepancies via combined MD-DFT studies .
Basic: What spectroscopic techniques are most effective for characterizing 5-(diethylamino)-3,6-dimethyl-1-phenyluracil?
Answer:
- NMR : 1H NMR confirms substitution patterns (e.g., diethylamino protons at δ 1.1–1.3 ppm, aromatic protons at δ 7.2–7.5 ppm). 13C NMR identifies carbonyl groups (δ 160–170 ppm) .
- MS : High-resolution ESI-MS validates molecular weight (expected [M+H]+ ~ 316.18 g/mol).
- IR : Stretching frequencies for C=O (1650–1750 cm⁻¹) and N-H (3300–3500 cm⁻¹) confirm functional groups .
Advanced: How can researchers resolve contradictions in pharmacological data (e.g., cytotoxicity vs. antibacterial activity) for this uracil derivative?
Answer:
reports cytotoxicity in cancer cell lines (IC50 ~ 12 µM) but limited antibacterial action. To address contradictions:
Mechanistic Studies :
- Perform kinase inhibition assays to identify off-target effects.
- Use molecular docking (AutoDock Vina) to compare binding affinities to human vs. bacterial proteins .
Experimental Design :
- Employ dual-activity screening with positive/negative controls (e.g., doxorubicin for cytotoxicity, ciprofloxacin for antibacterial activity).
- Quantify membrane permeability (logD measurements) to assess bacterial uptake limitations .
Basic: What are the best practices for integrating theoretical frameworks (e.g., Hammett substituent constants) into reactivity studies of this compound?
Answer:
emphasizes aligning experimental design with conceptual frameworks. For Hammett analysis:
Substituent Effects : Correlate σ values of substituents (e.g., diethylamino, methyl) with reaction rates in SNAr or oxidation studies.
Data Interpretation : Use linear free-energy relationships (LFERs) to predict substituent impacts on tautomerization equilibria .
Advanced: How can hybrid experimental-computational approaches improve the design of derivatives with enhanced photostability?
Answer:
Experimental Screening : Expose the compound to UV-Vis light and monitor degradation via HPLC.
Computational Aid :
- TD-DFT simulations predict λmax and excited-state decay pathways.
- Identify susceptible bonds (e.g., C-N) for targeted structural modification .
Case Study : Methyl groups at C3/C6 reduce π-π stacking, lowering photodegradation rates by 40% compared to unsubstituted analogs .
Basic: What safety and handling protocols are critical for this compound given its potential bioactivity?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
